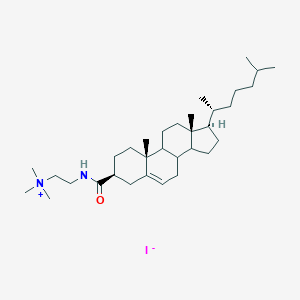

Tmc-aea

Description

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

144108-31-6 |

|---|---|

Molecular Formula |

C33H59IN2O |

Molecular Weight |

626.7 g/mol |

IUPAC Name |

2-[[(3S,10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3-carbonyl]amino]ethyl-trimethylazanium;iodide |

InChI |

InChI=1S/C33H58N2O.HI/c1-23(2)10-9-11-24(3)28-14-15-29-27-13-12-26-22-25(31(36)34-20-21-35(6,7)8)16-18-32(26,4)30(27)17-19-33(28,29)5;/h12,23-25,27-30H,9-11,13-22H2,1-8H3;1H/t24-,25+,27?,28-,29?,30?,32+,33-;/m1./s1 |

InChI Key |

DHSXKGQVDZYBPG-MHCSTSKJSA-N |

SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)C(=O)NCC[N+](C)(C)C)C)C.[I-] |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CC[C@@H](C4)C(=O)NCC[N+](C)(C)C)C)C.[I-] |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)C(=O)NCC[N+](C)(C)C)C)C.[I-] |

Synonyms |

cholesteryl-3beta-carboxyamidoethylene-trimethylammonium iodide N,N,N-trimethyl-N'-cholesteryl amidoethyl ammonium N,N,N-trimethyl-N'-cholesteryl amidoethyl ammonium iodide TMC-AEA |

Origin of Product |

United States |

Biosynthesis of Anandamide Aea

Precursor Pathways

The biosynthesis of Anandamide (B1667382) is initiated through precursor pathways that generate the key intermediate, N-arachidonoyl phosphatidylethanolamine (B1630911) (NAPE). The formation of NAPE is a critical, rate-limiting step in the production of AEA and other N-acylethanolamines (NAEs).

N-Arachidonoyl Phosphatidylethanolamine (NAPE) Formation

NAPE is synthesized by the transfer of an arachidonic acid group from a donor phospholipid, typically phosphatidylcholine (PC), to the amino group of phosphatidylethanolamine (PE). This reaction is catalyzed by a family of enzymes known as N-acyltransferases.

Several types of N-acyltransferases have been identified, and they can be broadly categorized into calcium-dependent and calcium-independent enzymes. The activity of these enzymes is a key determinant in the rate of NAPE synthesis. One of the well-characterized enzymes in this family is the Ca2+-dependent N-acyltransferase. However, at least four different enzymes are thought to be involved in the transfer of fatty acids to the headgroup of phosphatidylethanolamine to form NAPE.

The calcium-dependent pathway for NAPE synthesis is a significant route for the production of this precursor molecule. This mechanism is activated by an influx of calcium into the cell, which in turn stimulates the activity of specific N-acyltransferases. This pathway is often associated with cellular stimulation and is a rapid response mechanism for the on-demand synthesis of endocannabinoids.

In addition to the calcium-dependent pathway, NAPE can also be synthesized through calcium-independent mechanisms. These pathways are generally considered to be constitutive, providing a basal level of NAPE production. The enzymes involved in this pathway are distinct from their calcium-dependent counterparts and contribute to the maintenance of tonic endocannabinoid signaling.

NAPE Hydrolysis Pathways

Once synthesized, NAPE is hydrolyzed to release Anandamide. This can occur through several different enzymatic pathways, with the most well-characterized being the NAPE-specific phospholipase D (NAPE-PLD) dependent route.

The most direct pathway for AEA formation from NAPE is catalyzed by NAPE-specific phospholipase D (NAPE-PLD). This enzyme cleaves the glycerophosphate bond of NAPE to yield Anandamide and phosphatidic acid. NAPE-PLD is a member of the zinc metallohydrolase family and its activity is a key regulatory point in AEA biosynthesis. The expression and activity of NAPE-PLD can vary significantly between different cell types and tissues, allowing for precise spatial and temporal control of Anandamide signaling. It is considered the primary and most direct route for anandamide synthesis.

| Enzyme Family | Role in AEA Biosynthesis | Activators/Cofactors |

| N-Acyltransferases (NATs) | Catalyze the formation of N-Arachidonoyl Phosphatidylethanolamine (NAPE) | Calcium (for Ca2+-dependent NATs) |

| NAPE-specific Phospholipase D (NAPE-PLD) | Hydrolyzes NAPE to produce Anandamide (AEA) and phosphatidic acid | Zinc |

Phospholipase C (PLC)-Mediated Pathways

One significant pathway for AEA biosynthesis involves the action of Phospholipase C (PLC). In this two-step process, PLC catalyzes the cleavage of NAPE to produce phosphoanandamide (pAEA). pnas.orgresearchgate.net This intermediate is then dephosphorylated by specific phosphatases to yield anandamide. nih.govpnas.org

Research has identified that this pathway is particularly prominent in macrophages, where bacterial endotoxins like lipopolysaccharide (LPS) can stimulate AEA synthesis exclusively through this PLC-dependent route. nih.govpnas.org In fact, under LPS stimulation in RAW264.7 macrophage cells, the expression of NAPE-hydrolyzing phospholipase D (NAPE-PLD) is downregulated, while the PLC/phosphatase pathway is upregulated. pnas.orgcimasci.com The phosphatase PTPN22, initially known as a protein tyrosine phosphatase, has been identified as one of the enzymes capable of converting pAEA to AEA. nih.govpnas.org In brain homogenates, the PLC/phosphatase pathway appears to be the dominant mechanism for AEA synthesis during shorter incubation periods. nih.gov

Alpha/Beta Hydrolase 4 (ABHD4)-Dependent Pathways

Another alternative route for anandamide synthesis involves the α/β-hydrolase 4 (ABHD4). nih.govcimasci.com This pathway involves the deacylation of NAPE by ABHD4 to generate glycerophospho-N-arachidonoylethanolamine (GP-AEA or GpAEA). nih.govreactome.org Subsequently, a phosphodiesterase cleaves the glycerophosphate group from GP-AEA to release anandamide. nih.govnih.gov

ABHD4 can act on both NAPE and lyso-NAPE. nih.govreactome.org Studies using brain homogenates from mice lacking NAPE-PLD have shown that this ABHD4-dependent pathway contributes to AEA formation, particularly over longer incubation times. nih.gov This suggests its role as a slower, more sustained mechanism for AEA production compared to the more rapid PLC-mediated pathway.

Lyso-Phospholipase D (lyso-PLD) Mechanisms

A two-step pathway involving phospholipase A2 (PLA2) and a lysophospholipase D (lyso-PLD) also contributes to AEA biosynthesis. researchgate.netnih.gov In this mechanism, NAPE is first hydrolyzed by a PLA2 enzyme to form N-acyl-lysoPE (lyso-NAPE). researchgate.netnih.gov Following this, a lyso-PLD enzyme cleaves lyso-NAPE to release anandamide. researchgate.netnih.gov

Various secretory PLA2 (sPLA2) enzymes, such as group IB, IIA, and V, have been shown to be active with N-acyl-PE substrates. nih.gov The subsequent lyso-PLD activity has been detected in various rat tissues, with particularly high levels in the brain and testis. researchgate.netnih.gov Enzymological evidence suggests that this lyso-PLD is a distinct enzyme from the more well-known NAPE-PLD. researchgate.netnih.gov This pathway, initiated by PLA2, represents another layer of complexity and redundancy in the cellular machinery for producing anandamide. nih.gov

Subcellular Localization of Biosynthetic Machinery

The enzymes involved in anandamide synthesis are strategically located within the cell to facilitate its on-demand production and release. The synthesis of AEA is generally understood to be initiated at the postsynaptic terminal. researchgate.net Enzymes such as N-acyltransferase (NAT), which produces the NAPE precursor, and NAPE-PLD are localized in these postsynaptic neurons. researchgate.net

The lyso-PLD-like enzyme involved in alternative pathways has been found to be membrane-associated. cimasci.com Similarly, ABHD4, which mediates the hydrolysis of NAPE to GP-AEA, is localized to the endoplasmic reticulum membrane. reactome.org The localization of these enzymes to cellular membranes is logical, as their substrates are membrane phospholipids. nih.gov Recent research also suggests that the machinery for endocannabinoid production may be localized within specific membrane microdomains known as lipid rafts or caveolae, which could serve as hubs for both the synthesis and release of AEA. nih.gov

Regulation of AEA Biosynthesis

Enzymatic Regulation

The regulation of anandamide biosynthesis is intricately linked to the activity of the enzymes involved in its multiple pathways. The primary precursor, NAPE, is synthesized by a Ca2+-dependent N-acyltransferase (NAT). frontiersin.orgcimasci.com The subsequent hydrolysis of NAPE can be carried out by several enzymes, and their relative contributions can vary depending on the cell type and the nature of the stimulus. frontiersin.org

For instance, in macrophages stimulated with LPS, NAPE-PLD is downregulated, while the PLC/phosphatase pathway is upregulated, indicating a shift in enzymatic strategy in response to inflammatory signals. pnas.org The existence of multiple, seemingly redundant pathways suggests that the cell can fine-tune anandamide production by selectively activating or inhibiting different enzymatic routes. frontiersin.org However, the development of selective inhibitors for each of these biosynthetic enzymes has been challenging, making it difficult to precisely dissect the contribution of each pathway under different physiological conditions. frontiersin.org

| Enzyme | Pathway | Substrate | Product | Key Regulator/Characteristic |

| Phospholipase C (PLC) | PLC-Mediated | N-arachidonoyl phosphatidylethanolamine (NAPE) | Phosphoanandamide (pAEA) | Dominant in macrophages under LPS stimulation; responsible for rapid AEA synthesis. nih.govpnas.org |

| PTPN22/SHIP1 | PLC-Mediated | Phosphoanandamide (pAEA) | Anandamide (AEA) | Dephosphorylates pAEA to yield the final product. nih.gov |

| Alpha/Beta Hydrolase 4 (ABHD4) | ABHD4-Dependent | N-arachidonoyl phosphatidylethanolamine (NAPE) | Glycerophospho-N-arachidonoylethanolamine (GP-AEA) | Active over longer time frames; localized to the endoplasmic reticulum. nih.govreactome.org |

| Phospholipase A2 (PLA2) | Lyso-PLD Mechanism | N-arachidonoyl phosphatidylethanolamine (NAPE) | N-acyl-lysoPE (lyso-NAPE) | The initial step in this two-enzyme pathway. researchgate.netnih.gov |

| Lysophospholipase D (lyso-PLD) | Lyso-PLD Mechanism | N-acyl-lysoPE (lyso-NAPE) | Anandamide (AEA) | Activity is high in the brain and testis; distinct from NAPE-PLD. researchgate.netnih.gov |

Intracellular Calcium Dynamics

Intracellular calcium (Ca2+) concentration is a critical regulator of anandamide biosynthesis. nih.govresearchgate.net The initial and rate-limiting step in the primary biosynthesis pathway, the N-acylation of phosphatidylethanolamine by N-acyltransferase (NAT) to form NAPE, is a calcium-dependent process. cimasci.comresearchgate.net Therefore, a rise in intracellular calcium levels, often triggered by neuronal depolarization or receptor activation, is the key event that initiates the synthesis of AEA. researchgate.net

Studies have shown that the biosynthesis of AEA is strictly dependent on the influx of extracellular calcium; the release of calcium from intracellular stores alone is not sufficient to trigger its production. nih.gov Anandamide itself can, in turn, modulate intracellular Ca2+ concentrations. It can directly cause an influx of extracellular calcium and has also been shown to directly block T-type calcium channels, suggesting complex feedback loops. nih.govembopress.org This tight coupling with calcium dynamics ensures that anandamide is synthesized and released precisely when and where it is needed for intercellular signaling. nih.gov

Membrane Microdomain Involvement

The biosynthesis of anandamide is intricately linked to specific regions of the cell membrane known as membrane microdomains, or lipid rafts. nih.govnih.gov These specialized domains are enriched in cholesterol and sphingolipids and serve as platforms for the organization of signaling molecules and enzymes. nih.gov

The key enzyme in the primary anandamide synthesis pathway, NAPE-PLD, is a membrane-associated protein. wikipedia.orgnih.gov Research has shown that NAPE-PLD is localized within these lipid raft microdomains. nih.govnih.gov This localization is significant as it brings the enzyme into close proximity with its substrate, NAPE, which is also present in the membrane. This co-localization is thought to enhance the efficiency of anandamide synthesis. nih.gov The integrity of these lipid rafts is crucial for this process. For instance, the disruption of lipid rafts through the depletion of cholesterol has been shown to reduce the uptake of anandamide. nih.gov

The involvement of membrane microdomains suggests a highly regulated and compartmentalized synthesis of anandamide, allowing for precise control over its signaling functions. nih.govnih.gov

Detailed Research Findings on NAPE-PLD and Membrane Microdomains

| Experimental Model | Observation | Key Finding |

| Dorsal Root Ganglion X Neuroblastoma Cell Line (F-11 cells) | Under basal conditions, both anandamide and its biosynthetic enzyme, NAPE-PLD, were found in lipid raft fractions. nih.gov | Co-localization of AEA and its synthetic machinery within lipid rafts suggests the potential for autocrine signaling within these microdomains. nih.gov |

| Mouse Brain Tissue | Genetic disruption of the NAPE-PLD gene resulted in a significant reduction in the calcium-dependent conversion of NAPEs to NAEs. nih.gov | NAPE-PLD is a key enzyme in the biosynthesis of specific N-acylethanolamines in the nervous system. nih.gov |

| Neuroblastoma Cells and Mouse Brain | A selective inhibitor of NAPE-PLD, LEI-401, reduced anandamide levels in wild-type cells and mice, but not in those lacking the NAPE-PLD gene. nih.gov | This highlights the distinct role of NAPE-PLD in the biosynthesis of anandamide in the brain. nih.gov |

| Human NAPE-PLD Structure Analysis | The structure of human NAPE-PLD revealed binding sites for bile acids, which can enhance the enzyme's activity. nih.gov | This suggests a potential crosstalk between bile acid signaling and the biosynthesis of lipid amides like anandamide. nih.gov |

Enzymes in Anandamide Biosynthesis

| Enzyme | Abbreviation | Function | Cellular Localization |

| N-acyltransferase | NAT | Catalyzes the formation of NAPE from arachidonic acid and phosphatidylethanolamine. wikipedia.orgyoutube.com | Integral to membranes. nih.gov |

| N-acyl-phosphatidylethanolamine-hydrolyzing phospholipase D | NAPE-PLD | Hydrolyzes NAPE to produce anandamide and phosphatidic acid. wikipedia.orguniprot.org | Associated with membranes. nih.govnih.gov |

| Fatty Acid Amide Hydrolase | FAAH | Degrades anandamide into arachidonic acid and ethanolamine (B43304). wikipedia.org | Primarily localized to intracellular organelle membranes but also found on somatic and dendritic membranes. researchgate.net |

| Phospholipase C | PLC | Involved in an alternative pathway for anandamide synthesis from NAPE. nih.govpnas.org | Membrane-associated. |

| α/β-Hydrolase domain 4 | ABHD4 | Participates in another parallel pathway for anandamide synthesis. nih.gov | Not specified. |

Metabolism and Degradation of Anandamide Aea

Hydrolytic Pathways

The primary mechanism for the termination of anandamide (B1667382) signaling is through hydrolysis, a chemical process that breaks down the AEA molecule. Two key enzymes are involved in this pathway.

Fatty Acid Amide Hydrolase (FAAH)-Mediated Degradation

The principal enzyme responsible for the breakdown of anandamide is Fatty Acid Amide Hydrolase (FAAH). This integral membrane enzyme hydrolyzes AEA into arachidonic acid and ethanolamine (B43304), effectively terminating its signaling activity. The efficiency of FAAH in degrading AEA makes it a crucial regulator of endocannabinoid tone. Consequently, the inhibition of FAAH is a significant area of research for therapeutic purposes, as it can elevate endogenous anandamide levels.

FAAH-1 and FAAH-2 Contributions

Two isoforms of FAAH have been identified: FAAH-1 and FAAH-2. FAAH-1 is the primary and most well-characterized enzyme responsible for AEA degradation in mammals. FAAH-2 has been identified in some non-mammalian vertebrates and its contribution to AEA metabolism in humans is less clear.

Spatial Association with Lipid Droplets

Recent research has indicated a spatial relationship between FAAH and lipid droplets within cells. This association is thought to facilitate the access of the enzyme to its lipid-based substrate, anandamide, thereby enhancing the efficiency of its degradation.

N-Acylethanolamine Acid Amidase (NAAA) Activity

N-Acylethanolamine Acid Amidase (NAAA) is another hydrolytic enzyme that contributes to the degradation of N-acylethanolamines, including anandamide. While FAAH is the primary enzyme for AEA hydrolysis, NAAA also plays a role, particularly in certain tissues and cellular compartments. NAAA is a lysosomal enzyme that functions optimally in an acidic environment. Inhibition of NAAA has been explored as a therapeutic strategy to modulate the levels of various N-acylethanolamines.

Oxidative Pathways

In addition to hydrolysis, anandamide can be metabolized through oxidative pathways, primarily involving the enzyme Cyclooxygenase-2 (COX-2).

Cyclooxygenase-2 (COX-2) Metabolism

Cyclooxygenase-2 (COX-2), an enzyme well-known for its role in inflammation and prostaglandin synthesis, can also metabolize anandamide. This oxidative process converts AEA into prostaglandin-ethanolamides (PG-EAs), also known as prostamides. These metabolites have their own biological activities, which can differ from those of anandamide. The metabolism of AEA by COX-2 represents an alternative pathway for its inactivation and the generation of a different class of signaling molecules.

Lipoxygenase (LOX) Metabolism (12-LOX, 15-LOX)

Anandamide (AEA), an endogenous cannabinoid neurotransmitter, undergoes oxidative metabolism through various enzymatic pathways, including the lipoxygenase (LOX) system. Specifically, 12-lipoxygenase (12-LOX) and 15-lipoxygenase (15-LOX) have been identified as key enzymes in the biotransformation of AEA. frontiersin.orgnih.gov This metabolic route runs parallel to the well-known hydrolytic degradation by fatty acid amide hydrolase (FAAH), representing an alternative mechanism for regulating AEA signaling.

The action of LOX on AEA results in the formation of hydroxylated derivatives. The 12-LOX enzyme, found in platelets and the pineal gland, metabolizes AEA to 12-hydroxyeicosatetraenoic acid ethanolamide (12-HETE-EA). acs.org Similarly, 15-LOX converts AEA into 15-hydroxyeicosatetraenoic acid ethanolamide (15-HETE-EA). plos.org These enzymatic reactions exhibit regioselectivity and stereospecificity comparable to the metabolism of arachidonic acid, the precursor of AEA. acs.org For instance, porcine leukocyte 12-LOX and soybean 15-LOX produce 12(S)-HETE-EA and 15(S)-HETE-EA, respectively. acs.org

The metabolites generated through the LOX pathway are not merely inactive byproducts; they possess biological activity. For example, 12- and 15-hydroperoxy-AEA, the initial products of LOX metabolism, can exert effects via cannabinoid receptors, PPAR-α, and TRPV1 channels. plos.org This suggests that the LOX-mediated metabolism of anandamide may contribute to a broader signaling cascade. In certain pathological conditions, such as neuropathic pain, the inhibition of FAAH can lead to a redirection of AEA metabolism towards the LOX pathway, highlighting the interplay between these enzymatic systems. plos.org Studies have shown that in such scenarios, the analgesic effects observed may be mediated by 15-LOX-derived metabolites of AEA acting on TRPV1 channels. plos.org

Table 1: Lipoxygenase (LOX) Metabolism of Anandamide (AEA)

| Enzyme | Substrate | Primary Metabolite | Biological Significance |

|---|---|---|---|

| 12-Lipoxygenase (12-LOX) | Anandamide (AEA) | 12-Hydroxyeicosatetraenoic acid ethanolamide (12-HETE-EA) | Alternative metabolic pathway for AEA; metabolite may possess biological activity. |

| 15-Lipoxygenase (15-LOX) | Anandamide (AEA) | 15-Hydroxyeicosatetraenoic acid ethanolamide (15-HETE-EA) | Upregulated in certain conditions; metabolites can activate TRPV1 channels. |

Cytochrome P450 Metabolism

In addition to hydrolysis and lipoxygenase action, anandamide is also a substrate for cytochrome P450 (CYP) monooxygenases. frontiersin.orgnih.gov This metabolic pathway contributes to the diversity of AEA-derived signaling molecules. Various CYP isoforms, including those in the CYP2D and CYP2J families, have been shown to metabolize AEA. nih.govnih.gov These enzymes are expressed in several tissues, including the liver, brain, and cardiovascular system. nih.gov

The CYP-mediated metabolism of anandamide yields two main classes of products: epoxides and hydroxylated derivatives. Epoxidation of the arachidonyl chain of AEA results in the formation of four epoxyeicosatrienoic acid ethanolamides (EET-EAs): 5,6-EET-EA, 8,9-EET-EA, 11,12-EET-EA, and 14,15-EET-EA. nih.govnih.govingentaconnect.com Some of these epoxygenated metabolites, such as 5,6-EET-EA, may function as more stable cannabinoid receptor ligands than AEA itself. ingentaconnect.com

Hydroxylation reactions, primarily at the omega-end of the molecule, produce 19- and 20-hydroxyeicosatetraenoic acid ethanolamides (HETE-EAs). nih.gov For example, purified human CYP2J2 has been demonstrated to convert AEA into 20-HETE-EA and several epoxygenated products. nih.gov The polymorphic enzyme CYP2D6, present in the human brain, also metabolizes anandamide to HETE-EAs and EET-EAs. nih.gov This suggests that genetic variations in CYP enzymes could influence endocannabinoid signaling in the brain. nih.gov

Table 2: Cytochrome P450 (CYP) Metabolism of Anandamide (AEA)

| CYP Isoform | Substrate | Major Metabolites | Location of Enzyme |

|---|---|---|---|

| CYP2J2 | Anandamide (AEA) | 20-HETE-EA, EET-EAs | Cardiovascular system, intestines |

| CYP2D6 | Anandamide (AEA) | 20-HETE-EA, EET-EAs | Brain |

| CYP3A4 | Anandamide (AEA) | EET-EAs | Brain, Liver |

Intracellular Trafficking and Transport Mechanisms

Role of Fatty Acid Binding Proteins (FABPs) in AEA Transport

Due to its lipophilic nature, anandamide faces a significant barrier in traversing the aqueous intracellular environment to reach its catabolic enzyme, FAAH, which is located on the endoplasmic reticulum. pnas.org To overcome this, AEA is thought to utilize intracellular carrier proteins. A growing body of evidence points to the crucial role of fatty acid binding proteins (FABPs) in the intracellular transport of anandamide. pnas.orgwikipedia.orgwikipedia.org

FABPs are a family of small, soluble proteins that chaperone lipids throughout the cell. plos.org Several FABP isoforms, particularly FABP5 and FABP7, which are expressed in the brain, have been identified as intracellular transporters for AEA. pnas.orgplos.orgnih.gov Overexpression of FABP5 or FABP7 in neuroblastoma cells has been shown to significantly increase the uptake and subsequent hydrolysis of AEA. pnas.org Conversely, the inhibition of FABPs with competitive ligands or selective inhibitors leads to a reduction in AEA uptake and breakdown. pnas.org

The mechanism involves FABPs binding to AEA in the cytoplasm and facilitating its transport to the endoplasmic reticulum for degradation by FAAH. realmofcaring.org This transport function of FABPs is not limited to endocannabinoids; they have also been shown to act as intracellular carriers for phytocannabinoids like THC and CBD. realmofcaring.orgtocris.com By inhibiting FABPs, these phytocannabinoids can interfere with the cellular uptake and catabolism of AEA, thereby elevating its levels. realmofcaring.org This makes FABPs potential therapeutic targets for modulating endocannabinoid tone. pnas.orgnih.gov

Table 3: Role of Fatty Acid Binding Proteins (FABPs) in Anandamide (AEA) Transport

| FABP Isoform | Function | Effect on AEA | Significance |

|---|---|---|---|

| FABP5 | Intracellular transport | Enhances uptake and hydrolysis | Potential therapeutic target for modulating AEA levels. |

| FABP7 | Intracellular transport | Enhances uptake and hydrolysis | Implicated in AEA trafficking in the brain. |

| FABP3 | Limited role | No significant effect on AEA uptake | Shows isoform specificity in AEA transport. |

Exploration of Anandamide Membrane Transporter (AMT)

The precise mechanism by which anandamide crosses the plasma membrane has been a subject of considerable debate. While passive diffusion is a possibility for a lipid-like molecule, a large body of research suggests the existence of a carrier-mediated process, often referred to as the anandamide membrane transporter (AMT). nih.gov However, it is important to note that a specific transmembrane protein for this transporter has not yet been identified or cloned. wikipedia.orgtocris.com

The hypothesis of an AMT is supported by several lines of evidence. The cellular uptake of AEA has been shown to be a saturable, temperature-dependent process, which are characteristics of carrier-mediated transport. nih.gov Furthermore, this uptake can be selectively inhibited by specific pharmacological agents without affecting cannabinoid receptors or FAAH activity. This suggests a distinct molecular entity responsible for AEA transport across the cell membrane.

Molecular Targets and Receptor Pharmacology of Anandamide Aea

Cannabinoid Receptors (CBRs)

Cannabinoid receptors are G protein-coupled receptors (GPCRs) and are the primary molecular targets for AEA and other cannabinoids. Two main subtypes have been characterized: Cannabinoid Receptor 1 (CB1R) and Cannabinoid Receptor 2 (CB2R). nih.govmdpi.com

CB1R is widely distributed throughout the brain and peripheral tissues, mediating many of the central effects of cannabinoids. nih.govresearchgate.net AEA acts as a partial agonist at CB1R, exhibiting lower intrinsic efficacy compared to full agonists like 2-arachidonoylglycerol (B1664049) (2-AG). nih.govmdpi.commdpi.com Its affinity for CB1R has been reported around 61 nM. researchgate.net

Research findings indicate that AEA's interaction with CB1R can modulate neurotransmitter release, particularly presynaptic glutamate (B1630785) release, influencing the excitability of postsynaptic neurons. researchgate.netacs.org While AEA is a partial agonist, its efficacy at CB1R can be higher than that of Δ9-tetrahydrocannabinol (THC), though often lower than synthetic cannabinoid agonists such as WIN 55,212-2 or CP-55940. researchgate.net Studies have also explored the internalization of CB1R induced by AEA, noting that AEA can be effective in this process, although some synthetic cannabinoids may show higher potency. researchgate.netmdpi.com

| Receptor | Ligand | Agonist Type | Reported Affinity (Ki) | Key Interaction Details |

|---|---|---|---|---|

| CB1R | Anandamide (B1667382) (AEA) | Partial Agonist | ~61 nM researchgate.net | Modulates neurotransmitter release; induces CB1R internalization researchgate.netacs.orgresearchgate.net |

| CB1R | Δ9-THC | Partial Agonist | High binding affinity scielo.br | Primary psychoactive cannabinoid iiab.me |

| CB1R | 2-Arachidonoylglycerol (2-AG) | Full Agonist | Not specified in snippets, but higher efficacy than AEA mdpi.commdpi.com | Main endogenous agonist for CB1R and CB2R mdpi.com |

CB2R is predominantly found in immune cells and peripheral tissues, with increasing evidence for its expression in the central nervous system, particularly in glial cells. frontiersin.orgrealmofcaring.org AEA also interacts with CB2R, generally acting as a weak partial agonist or antagonist. mdpi.comresearchgate.netmdpi.com Its reported affinity for CB2R is around 1930 nM, significantly lower than for CB1R. researchgate.net

Activation of CB2R by AEA can modulate cytokine production and the migration of immune cells, thereby influencing immune responses. realmofcaring.orgmdpi.com Research indicates that CB2R agonists produce antinociceptive effects in models of inflammatory and nociceptive pain. realmofcaring.org

| Receptor | Ligand | Agonist Type | Reported Affinity (Ki) | Key Interaction Details |

|---|---|---|---|---|

| CB2R | Anandamide (AEA) | Weak Partial Agonist/Antagonist | ~1930 nM researchgate.net | Modulates cytokine production and immune cell migration realmofcaring.orgmdpi.com |

| CB2R | 2-Arachidonoylglycerol (2-AG) | Full Agonist | Not specified in snippets, but higher efficacy than AEA mdpi.commdpi.com | Main endogenous agonist for CB1R and CB2R mdpi.com |

Transient Receptor Potential (TRP) Channels

Beyond cannabinoid receptors, AEA also interacts with members of the Transient Receptor Potential (TRP) channel family, which are integral to sensory perceptions, including nociception. peerj.comnih.gov

Anandamide was the first endogenous agonist identified for the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, also known as the capsaicin (B1668287) receptor. nih.govnih.govfrontiersin.orgguidetopharmacology.org TRPV1 is a polymodal cation channel responsive to various stimuli, including heat, acidity, and endogenous metabolites. mdpi.com AEA activates TRPV1, and its interaction is specific, depending on its ability to reach an intracellular binding site. nih.gov While AEA and capsaicin have similar affinities for TRPV1, AEA generally exhibits lower potency, requiring higher concentrations to induce typical TRPV1 responses compared to CB1 activation. nih.gov AEA can act as a partial agonist at low TRPV1 receptor expression and a full agonist at high expression. nih.gov

The activation of TRPV1 by AEA has implications in various physiological processes, including vasodilation and potential roles in inflammatory, respiratory, and cardiovascular disorders. nih.govmdpi.com Molecular dynamics studies suggest two distinct binding modes for AEA in TRPV1: binding in the tunnel formed by the S1–S4 region and binding in the vanilloid binding pocket, with a preference for the former. nih.gov

| Channel | Ligand | Agonist Type | Key Interaction Details |

|---|---|---|---|

| TRPV1 | Anandamide (AEA) | Agonist (Partial/Full depending on expression) | First endogenous agonist identified; lower potency than capsaicin; involved in vasodilation and inflammation; two distinct binding modes observed nih.govmdpi.comnih.govfrontiersin.org |

| TRPV1 | Capsaicin | Agonist | Similar affinity to AEA, but significantly more potent nih.govfrontiersin.org |

Anandamide has also been shown to activate the Transient Receptor Potential Ankyrin 1 (TRPA1) channel. frontiersin.orgpeerj.comfrontiersin.org AEA exhibits high efficacy at TRPA1, comparable to or even exceeding that of typical TRPA1 agonists like mustard oil isothiocyanates. frontiersin.org Both AEA and arachidonic acid have been found to exhibit low micromolar potencies at this channel. frontiersin.org

| Channel | Ligand | Agonist Type | Key Interaction Details |

|---|---|---|---|

| TRPA1 | Anandamide (AEA) | Agonist | High efficacy; low micromolar potency peerj.comfrontiersin.org |

G Protein-Coupled Receptors (GPCRs)

Beyond the classical cannabinoid receptors, AEA has been found to interact with other G protein-coupled receptors (GPCRs). Notably, the orphan G protein-coupled receptor GPR55 has been identified as a pharmacological target for AEA. nih.govfrontiersin.orgmdpi.com GPR55 is highly expressed in dorsal root ganglion neurons and, upon activation, can increase intracellular calcium levels. nih.gov

Furthermore, AEA has been shown to interact with peroxisome proliferator-activated receptors (PPARs), specifically acting as a weak ligand for PPARα and being able to activate PPARγ. nih.gov This interaction with PPARγ suggests anti-inflammatory effects that are independent of CB1R and CB2R. nih.gov Other potential interactions include GPR119 and, indirectly, nuclear receptor subfamily 4A (NR4A) transcription factors, which mediate anti-inflammatory effects. frontiersin.orgfrontiersin.org AEA has also been reported to inhibit nicotinic receptors, specifically those comprised of α7 subunits, through a non-competitive antagonist mechanism. frontiersin.org

| Receptor Type | Specific Receptor | Ligand | Key Interaction Details |

|---|---|---|---|

| GPCR | GPR55 | Anandamide (AEA) | Pharmacological target; increases intracellular calcium nih.govfrontiersin.orgmdpi.com |

| Nuclear Receptor | PPARα | Anandamide (AEA) | Weak ligand nih.gov |

| Nuclear Receptor | PPARγ | Anandamide (AEA) | Activator; mediates CB1R/CB2R-independent anti-inflammatory effects nih.gov |

| GPCR | GPR119 | Anandamide (AEA) | Partial efficacy in yeast cells expressing the receptor frontiersin.orgfrontiersin.org |

| Ion Channel | Nicotinic receptors (α7 subunits) | Anandamide (AEA) | Potent non-competitive antagonist frontiersin.org |

GPR55 Interactions

GPR55, an orphan G protein-coupled receptor, has garnered significant attention as a potential "non-classical" cannabinoid receptor, sometimes referred to as "CB3" researchgate.netcannakeys.com. AEA has been shown to interact with GPR55, modulating its signaling pathways. Studies indicate that AEA can act as a partial agonist at GPR55, enhancing agonist effects at low concentrations and inhibiting them at higher concentrations nih.gov.

Research findings highlight GPR55's involvement in various cellular processes. For instance, in human adipose stromal cells (ASCs), GPR55 functions as a negative regulator of AEA-mediated pro-adipogenic capacity nih.gov. Blocking GPR55 increased the pro-adipogenic activity of AEA in these cells nih.gov. GPR55 is also expressed in immune cells, including B cells, T cells, and neutrophils, and in cancer cells, where it often plays a pro-tumorigenic role nih.gov. The interaction of AEA with GPR55 can modulate β-arrestin2 recruitment and receptor internalization nih.gov.

| Ligand/Modulator | Receptor | Effect on GPR55 | Reference |

| Anandamide (AEA) | GPR55 | Partial agonist, modulates β-arrestin2 recruitment and receptor internalization | nih.gov |

| Lysophosphatidylinositol (LPI) | GPR55 | Activator | nih.govnih.gov |

| Cannabidiol (CBD) | GPR55 | Inverse agonist or antagonist | cannakeys.com |

| Δ⁹-Tetrahydrocannabinol (THC) | GPR55 | Potent agonist | cannakeys.com |

GPR119 Interactions

GPR119 is another G protein-coupled receptor that has been recognized as a target for certain acylethanolamides. While structurally related compounds like oleoylethanolamide (OEA) and palmitoylethanolamide (B50096) (PEA) are known to activate GPR119, the direct interaction of AEA with GPR119 is less extensively documented compared to GPR55 researchgate.netnih.govmdpi.com. However, some sources suggest that AEA can also engage GPR119 frontiersin.orgresearchgate.netnih.govcsic.es. GPR119 is predominantly expressed in the human and rat pancreas, and its activation promotes GLP-1 secretion and glucose-responsive insulin (B600854) secretion by increasing intracellular cAMP levels, making GPR119 agonists of interest for metabolic diseases mdpi.comthno.orgsmccro-lab.com.

| Ligand/Modulator | Receptor | Effect on GPR119 | Reference |

| Oleoylethanolamide (OEA) | GPR119 | Activator | researchgate.netnih.govmdpi.comtmc.edu |

| Palmitoylethanolamide (PEA) | GPR119 | Activator | researchgate.netmdpi.com |

| Anandamide (AEA) | GPR119 | Can engage (less documented compared to OEA/PEA) | frontiersin.orgresearchgate.netnih.govcsic.es |

Nuclear Receptors

Beyond GPCRs, AEA also interacts with nuclear receptors, which are transcription factors typically activated by lipophilic compounds frontiersin.org. These interactions mediate some of AEA's long-term effects through genomic mechanisms researchgate.net.

Peroxisome Proliferator-Activated Receptors (PPARs) Alpha and Gamma

Anandamide (AEA) has been demonstrated to activate both PPARα and PPARγ mdpi.comresearchgate.netnih.govsemanticscholar.orgnih.gov. While its efficacy and potency towards PPARα are reported to be higher compared to PPARγ, AEA's interaction with these receptors contributes to its metabolic and anti-inflammatory effects nih.gov. PPARs are considered master regulators of adipogenesis and are involved in lipid metabolism, energy storage, and insulin sensitivity researchgate.netnih.govprojectcbd.org.

AEA's activation of PPARγ has been linked to the inhibition of pro-inflammatory cytokine secretion, such as IL-2, in a CB1/CB2 receptor-independent manner nih.gov. Other endocannabinoid-like compounds, such as PEA and OEA, primarily exert their metabolic and anti-inflammatory effects through PPARα activation nih.govnih.gov.

| Endocannabinoid | PPAR Target(s) | Key Effects | Reference |

| Anandamide (AEA) | PPARα, PPARγ | Metabolic, anti-inflammatory, inhibits IL-2 secretion | mdpi.comresearchgate.netnih.govsemanticscholar.orgnih.gov |

| Oleoylethanolamide (OEA) | PPARα | Anorexic, promotes fat elimination | researchgate.netnih.govmdpi.com |

| Palmitoylethanolamide (PEA) | PPARα | Analgesic, anti-inflammatory | researchgate.netnih.govmdpi.com |

| 2-arachidonoylglycerol (2-AG) | PPARγ (via metabolite), PPARα | Suppresses IL-2, decreases COX2 expression | nih.govnih.gov |

NR4A Nuclear Receptors (NR4A1, NR4A2)

Recent findings indicate that AEA elicits anti-inflammatory effects by binding to and activating nuclear receptor subfamily 4A (NR4A) transcription factors, specifically NR4A1 and NR4A2 researchgate.netpatsnap.comnih.govnih.govresearchgate.net. This interaction leads to the recruitment of the nuclear corepressor NCoR1 to the CCL2 promoter, resulting in gene suppression and attenuation of inflammatory gene expression researchgate.netpatsnap.comnih.govresearchgate.net. The anti-inflammatory effect of AEA mediated by NR4A receptors requires preincubation, suggesting an effect through gene induction patsnap.comnih.govresearchgate.net.

The NR4A family consists of three members: NR4A1 (NUR77), NR4A2 (NURR1), and NR4A3 (NOR-1) nih.govtaylorandfrancis.com. While the regulatory function of NR4A receptors is constitutively active and typically does not require ligand modulation, AEA's direct binding to NR4A1 and NR4A2 highlights a novel mechanism of action nih.govtaylorandfrancis.com.

| Endocannabinoid | Nuclear Receptor Target(s) | Key Effects | Reference |

| Anandamide (AEA) | NR4A1, NR4A2 | Anti-inflammatory, increases expression of NR4A1 and NR4A2, leads to NCoR1 recruitment and CCL2 suppression | researchgate.netpatsnap.comnih.govnih.govresearchgate.net |

Other Ion Channels

Anandamide's pharmacological profile extends to direct modulation of various ion channels, independent of classical cannabinoid receptors nih.govcaymanchem.comresearchgate.nettandfonline.com.

Ligand-Gated Ion Channels (e.g., nAChRs, Glycine (B1666218) Receptors)

AEA has been shown to modulate the function of several ligand-gated ion channels, including nicotinic acetylcholine (B1216132) receptors (nAChRs) and glycine receptors (GlyRs) researchgate.nettandfonline.com. These interactions are often independent of known cannabinoid receptors (CB1 and CB2) researchgate.nettandfonline.com. For instance, AEA can inhibit the function of α7-nACh receptors researchgate.net.

Beyond nAChRs and GlyRs, AEA also interacts with other ion channels such as the transient receptor potential vanilloid type 1 (TRPV1) channel frontiersin.orgresearchgate.netmdpi.comnih.govsemanticscholar.orgcaymanchem.comtandfonline.comfrontiersin.orgfrontiersin.org. TRPV1 is a non-selective cation channel activated by various stimuli, including capsaicin, protons, and heat nih.govfrontiersin.org. AEA acts as a putative TRPV1 agonist, producing calcium influx and modulating channel activity frontiersin.org. AEA is also capable of directly inhibiting ion currents mediated by L-type Ca2+ channels and TASK-1 K+ channels nih.govcaymanchem.com.

| Ion Channel Class | Specific Channel | AEA Interaction | Reference |

| Ligand-Gated Ion Channels | Nicotinic Acetylcholine Receptors (nAChRs) | Modulates function, inhibits α7-nACh receptors | researchgate.nettandfonline.com |

| Ligand-Gated Ion Channels | Glycine Receptors (GlyRs) | Modulates function | researchgate.nettandfonline.com |

| TRP Channels | Transient Receptor Potential Vanilloid Type 1 (TRPV1) | Agonist, produces calcium influx, binds competitively at capsaicin binding site | frontiersin.orgresearchgate.netmdpi.comnih.govsemanticscholar.orgcaymanchem.comtandfonline.comfrontiersin.orgfrontiersin.org |

| Voltage-Gated Ion Channels | L-type Ca2+ channels | Directly inhibits ion currents | nih.govcaymanchem.com |

| Potassium Channels | TASK-1 K+ channels | Directly inhibits ion currents | nih.gov |

Voltage-Gated Ion Channels (e.g., CaV, NaV Channels, Potassium Channels)

Voltage-gated ion channels are a class of transmembrane proteins that play a crucial role in excitable cells, such as neurons and muscle tissues, by allowing a rapid and coordinated depolarization in response to changes in a cell's electrical membrane potential. These channels regulate the flow of specific ions, including sodium (Na+), potassium (K+), and calcium (Ca2+), across the cell membrane. The opening and closing of these channels are triggered by alterations in ion concentration and the resulting charge gradient across the cell membrane.

CaV Channels (Voltage-Gated Calcium Channels): These channels regulate calcium entry into cells upon membrane depolarization, influencing various physiological responses, including muscle contraction and neurotransmitter release. There are three main classes: CaV1, CaV2, and CaV3, each with subclasses exhibiting varied functions and kinetics. T-type calcium channels (CaV3.x) are low-voltage activated channels found in cells with rhythmic firing patterns, such as cardiac pacemaker cells and thalamic neurons, where they contribute to repetitive action potential firing.

NaV Channels (Voltage-Gated Sodium Channels): Sodium channels are integral membrane proteins responsible for the initiation and propagation of action potentials in excitable cells. They facilitate the rapid influx of sodium ions into the cell. Mammalian voltage-gated sodium channels are categorized into nine members (NaV1.1 through NaV1.9), with distinct expression patterns in nervous and muscle tissues.

Potassium Channels: Potassium channels are a diverse group of ion channels that are crucial for regulating cellular excitability by controlling potassium ion efflux. Voltage-gated potassium channels (KV) are a major subfamily that open in response to changes in membrane potential and are vital for repolarization of the cell membrane following an action potential. Other types include ATP-sensitive potassium channels (KATP), which are gated by intracellular nucleotides, and calcium-activated potassium channels, which are gated by intracellular calcium levels.

Currently, there are no specific research findings available that detail the direct modulation or interaction of Tmc-aea with voltage-gated calcium, sodium, or potassium channels.

Other Molecular Interactions

Dopamine (B1211576) Transporter (DAT) Modulation

The dopamine transporter (DAT) is a transmembrane protein primarily responsible for the reuptake of the neurotransmitter dopamine from the synaptic cleft back into the presynaptic neuron's cytosol. This reuptake mechanism is the primary way dopamine is cleared from synapses, thereby terminating its activity. DAT function is sensitive to membrane cholesterol content, and its interactions with various substances, including psychostimulants like cocaine and amphetamines, are influenced by cholesterol. nih.gov

No specific research findings are available that describe the direct modulation of the dopamine transporter by this compound.

Mitochondrial Complex Inhibition (Complex I, II, IV)

Mitochondrial complexes are crucial components of the electron transport chain (ETC) within mitochondria, which is essential for oxidative phosphorylation (OXPHOS) and the production of cellular energy in the form of ATP. The ETC consists of five main complexes (Complex I, II, III, IV, and V). Inhibition of these complexes can impair mitochondrial function and lead to various cellular abnormalities.

Complex I (NADH:ubiquinone oxidoreductase): This is the largest complex of the ETC and plays a critical role in initiating the electron transport process. Its inhibition can lead to a reduction in ATP synthesis and an increase in reactive oxygen species.

Complex II (Succinate dehydrogenase): This complex links the citric acid cycle to the electron transport chain.

Complex IV (Cytochrome c oxidase): This complex catalyzes the final step of the electron transport chain, reducing oxygen to water.

Currently, there are no specific research findings available that detail the direct inhibition of mitochondrial complexes (I, II, or IV) by this compound.

Mechanism of Action and Signal Transduction Pathways of Anandamide Aea

G-Protein Coupled Receptor Signaling Cascades

AEA primarily mediates its cellular effects by activating G-protein coupled receptors (GPCRs), predominantly cannabinoid receptor type 1 (CB1) and, to a lesser extent, cannabinoid receptor type 2 (CB2) wikipedia.orgresearchgate.netmetabolomicsworkbench.orgxenbase.orgresearchgate.netwikipedia.orgwikipedia.orgfishersci.ca. These receptors are coupled to inhibitory Gαi/o proteins, initiating a cascade of intracellular signaling events wikipedia.orgwikidoc.orgxenbase.orgresearchgate.netwikipedia.orgguidetopharmacology.orgfishersci.caguidetopharmacology.org.

A hallmark of CB1 and CB2 receptor activation by AEA is the Gαi/o-dependent inhibition of adenylyl cyclase (AC) wikidoc.orgxenbase.orgresearchgate.netwikipedia.orgfishersci.caguidetopharmacology.orgfishersci.caguidetopharmacology.org. This inhibition leads to a reduction in the intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger involved in numerous cellular processes wikidoc.orgxenbase.orgresearchgate.netwikipedia.orgfishersci.caguidetopharmacology.orgfishersci.caguidetopharmacology.orgciteab.comresearchgate.net. The decrease in cAMP levels subsequently modulates the activity of protein kinase A (PKA), which can influence synaptic activity and neurotransmitter release wikidoc.orgfishersci.caguidetopharmacology.org. For instance, AEA has been shown to reduce forskolin-stimulated cAMP accumulation in human myometrial smooth muscle cells by over 55% at maximal concentrations, an effect completely prevented by pertussis toxin (PTX) pretreatment, confirming the involvement of Gαi/o proteins wikipedia.org.

Table 1: Effect of AEA on cAMP Levels in Human Myometrial Cells

| Compound | Concentration (µM) | Effect on Forskolin-Stimulated cAMP Accumulation | pIC50 | Gαi/o-dependence |

| Anandamide (B1667382) (AEA) | 10 or 30 | >55% reduction | 6.64 ± 0.28 (216 nM) | Complete inhibition by PTX wikipedia.org |

Anandamide's interaction with cannabinoid receptors also leads to the modulation of mitogen-activated protein kinase (MAPK) cascades, including extracellular signal-regulated kinases (ERK1/2), p33/p38 MAPK, and c-Jun N-terminal kinases (JNK) wikidoc.orgiiab.mexenbase.orgresearchgate.netwikipedia.orgfishersci.caresearchgate.netuni.luguidetopharmacology.orgwikipedia.org. The activation of these pathways is often cell-type and ligand-specific xenbase.org. For example, in human myometrial smooth muscle cells, AEA caused a 2.5- to 3.5-fold increase in ERK activation, which was dependent on Gαi/o, phosphoinositide-3-kinase (PI3K), and Src-kinase activities wikipedia.orgfishersci.ca. In gastric cancer cells, AEA induced a strong and sustained ERK1/2 activation, contributing to pro-apoptotic signals iiab.meguidetopharmacology.org. Similarly, AEA treatment has been shown to increase the phosphorylation of p38 and JNK kinases in a time-dependent manner in chondrocytes iiab.me.

The phosphoinositide 3-kinase (PI3K)/Akt pathway is another critical signaling cascade modulated by AEA, often associated with cell survival, proliferation, and neuroprotective effects wikidoc.orgxenbase.orgfishersci.caresearchgate.netguidetopharmacology.orgwikipedia.orghznu.edu.cn. Activation of CB1 receptors can stimulate the PI3K/Akt pathway, leading to protective effects on cell survival, as observed in rat primary cultured astrocytes and human astrocyte cell lines xenbase.org. In human gastric cancer cells, AEA decreased the levels of phosphorylated Akt (p-Akt), suggesting a role in inducing pro-apoptotic effects guidetopharmacology.org. Furthermore, AEA-induced activation of the PI3K/Akt pathway has been implicated in promoting liver regeneration by controlling the expression of cell-cycle regulators hznu.edu.cn.

AEA significantly influences intracellular calcium (Ca2+) dynamics through both receptor-dependent and receptor-independent mechanisms wikidoc.orgwikipedia.orgguidetopharmacology.orgnih.govnih.govguidetopharmacology.orgtci-chemical-trading.comlipidmaps.org. Activation of presynaptic CB1 receptors can decrease calcium conductance by inhibiting high-voltage-activated N- and P/Q-type Ca2+ channels guidetopharmacology.org. Additionally, AEA can activate the transient receptor potential vanilloid receptor type 1 (TRPV1), a non-selective cation channel permeable to calcium, leading to increased intracellular Ca2+ influx wikidoc.orgfishersci.atwikipedia.orgguidetopharmacology.orgnih.govnih.govguidetopharmacology.orgtci-chemical-trading.comfishersci.ca. While some studies show a delayed increase in intracellular calcium upon AEA application, suggesting a downstream effect rather than direct channel opening, AEA can also directly inhibit low-voltage-activated calcium channels (CaV3) to modulate neuronal excitability guidetopharmacology.orgnih.govtci-chemical-trading.com. The orphan G-protein coupled receptor GPR55, also considered a cannabinoid receptor, is activated by AEA and increases intracellular calcium in dorsal root ganglion neurons guidetopharmacology.orgfishersci.ca.

Receptor-Independent Mechanisms of Action

Beyond its interactions with classical cannabinoid receptors, AEA can exert its effects through mechanisms independent of CB1 or CB2 receptor activation wikipedia.orgwikipedia.orgfishersci.atfrontiersin.orgnih.govlipidmaps.org. These receptor-independent actions often involve direct modulation of various ion channels and interactions with membrane lipids wikipedia.orgfrontiersin.org.

AEA has been shown to directly modulate the function of several ion channels, independent of CB1 or CB2 receptors wikipedia.orgwikipedia.orgfishersci.atnih.govlipidmaps.org. This includes:

Potassium Channels: AEA can directly modulate various potassium channels, including large-conductance calcium-activated potassium (BK) channels, transient outward potassium current (Ito), delayed rectifier potassium channels, ATP-sensitive potassium (KATP) channels, and TWIK-related acid-sensitive K+ (TASK-1) channels wikipedia.orgwikipedia.orgfishersci.atnih.gov. For instance, AEA has been reported to reduce the delayed rectifier K+ current in rat aortic smooth muscle cells in a CB1 receptor-independent manner wikipedia.org.

Transient Receptor Potential Vanilloid Type 1 (TRPV1) Channels: AEA acts as an endovanilloid, directly activating TRPV1 channels wikipedia.orgmetabolomicsworkbench.orgfishersci.atwikipedia.orgwikipedia.orgguidetopharmacology.orgnih.govnih.govtci-chemical-trading.comfishersci.ca. This direct activation leads to the opening of the channel and subsequent calcium influx, contributing to various physiological responses like vasodilation and nociception fishersci.atnih.govfishersci.ca.

Other Ion Channels: AEA has also been observed to modulate other ion channels, such as 5-HT3 receptors (5-HT3R), nicotinic acetylcholine (B1216132) receptors (nAChRs), glycine (B1666218) receptors (GlyRs), voltage-gated calcium (CaV) channels, and voltage-gated sodium (NaV) channels, in a manner independent of cannabinoid receptors wikipedia.orgwikipedia.org. Furthermore, AEA has been shown to inhibit the function of the dopamine (B1211576) transporter (DAT) through a G-protein-independent and cannabinoid receptor-independent mechanism, potentially by modulating DAT trafficking lipidmaps.org. AEA can also inhibit nuclear factor-kappaB (NF-κB) activation through a cannabinoid receptor-independent pathway, contributing to its anti-inflammatory effects.

Modulation of Protein Trafficking (e.g., DAT)

Anandamide has been shown to modulate the function of the dopamine transporter (DAT), an integral membrane protein crucial for regulating presynaptic dopamine transmission by clearing dopamine from the extracellular space. nih.govnih.gov Studies using live cell imaging techniques have demonstrated that AEA addition to cells expressing human DAT (hDAT) leads to a concentration-dependent inhibition of dopamine uptake. nih.govnih.gov

Research findings indicate that AEA's modulation of DAT function occurs rapidly, within one minute of addition, and persists for at least 10 minutes. nih.govnih.gov This effect appears to be independent of G(i)/G(o) coupled receptors and is not mediated by AEA's metabolic products. nih.govnih.gov Importantly, AEA induces a significant redistribution of hDAT from the cell membrane to the cytosol, leading to a reduction in hDAT cell surface expression. nih.govnih.gov This suggests that AEA modulates DAT function, at least in part, by influencing DAT trafficking in a cannabinoid receptor-independent manner. nih.govnih.gov

Table 1: Effects of Anandamide on Dopamine Transporter (DAT) Function

| Effect on DAT Function | Mechanism | Receptor Involvement | Key Findings |

| Inhibition of uptake | Redistribution of DAT from membrane to cytosol, reducing cell surface expression. nih.govnih.gov | Cannabinoid receptor-independent. nih.govnih.gov | Concentration-dependent inhibition of ASP(+) accumulation (IC50: 3.2 ± 0.8 µM). nih.govnih.gov Effect observed within 1 minute and persisted for 10 minutes. nih.govnih.gov |

Influence on Gene Expression (e.g., via Nuclear Receptors)

Anandamide significantly influences gene expression, particularly through its interactions with nuclear receptors (NRs). nih.govnih.govnih.govfrontiersin.orgresearchgate.netphysoc.orgnih.gov NRs are transcription factors typically activated by lipophilic compounds, and upon ligand binding, they can activate or suppress gene expression. frontiersin.orgresearchgate.net

Detailed research has identified that AEA can activate peroxisome proliferator-activated receptors (PPARs), specifically PPARα and PPARγ. nih.govnih.govnih.govfrontiersin.org While AEA is considered a weak PPARα ligand, it can also activate PPARγ. nih.gov Activation of PPARγ by AEA has been linked to anti-inflammatory effects, such as inhibiting the release of pro-inflammatory cytokines, independently of CB1 and CB2 receptors. nih.gov

More recently, studies have highlighted AEA's interaction with the nuclear receptor subfamily 4A (NR4A) transcription factors, including NR4A1 and NR4A2. frontiersin.orgresearchgate.netphysoc.orgnih.gov AEA has been shown to increase the expression of NR4A1 and NR4A2, and the anti-inflammatory effects of AEA in vascular smooth muscle cells are mediated by these receptors. researchgate.netphysoc.orgnih.gov The anti-inflammatory effect of AEA, requiring preincubation, suggests an effect through gene induction. researchgate.netnih.gov AEA's binding to NR4A can lead to the recruitment of nuclear corepressors, such as NCoR1, to specific gene promoters (e.g., CCL2), resulting in gene suppression. researchgate.netphysoc.orgnih.gov This epigenetic modulation contributes to AEA's ability to reduce inflammatory gene expression. physoc.org

Table 2: Influence of Anandamide on Gene Expression via Nuclear Receptors

| Nuclear Receptor Family | Specific Receptors | Effect on Gene Expression | Associated Outcomes |

| NR4A | NR4A1, NR4A2 | Increased expression of NR4A1/2. researchgate.netphysoc.orgnih.gov Recruitment of nuclear corepressor NCoR1 to gene promoters (e.g., CCL2), leading to gene suppression. researchgate.netphysoc.orgnih.gov | Attenuation of cytokine-mediated inflammatory gene expression. researchgate.netnih.gov Anti-inflammatory effects in vascular smooth muscle cells. researchgate.netnih.gov |

| PPAR | PPARα, PPARγ | Activation of PPARα and PPARγ. nih.govnih.govnih.govfrontiersin.org | Anti-inflammatory effects, inhibition of pro-inflammatory cytokine release. nih.gov |

Interplay Between Signaling Pathways

The biological actions of anandamide are characterized by a complex interplay between various signaling pathways, reflecting its multifaceted role as a neuromodulator and regulator of physiological processes. nih.govscholaris.cafrontiersin.orgresearchgate.net AEA's primary interactions with CB1 and CB2 receptors initiate downstream signaling cascades that influence neurotransmitter release and neuronal activity. nih.govscholaris.caresearchgate.net

Beyond these classical cannabinoid receptors, AEA's engagement with TRPV1 receptors contributes to its role in pain modulation and inflammation. scholaris.canih.govresearchgate.net The interplay between cannabinoid and vanilloid receptors is crucial for AEA's effects on pain perception. scholaris.caresearchgate.net

Furthermore, AEA's influence on gene expression through nuclear receptors like PPARs and NR4A family members highlights a cross-talk between lipid signaling and transcriptional regulation. nih.govnih.govnih.govfrontiersin.orgresearchgate.netphysoc.orgnih.govfrontiersin.org This involves epigenetic modulation, where AEA can induce changes in chromatin structure to suppress inflammatory gene expression. physoc.org

Studies have also revealed that AEA activates pathways related to ion homeostasis, which are essential for maintaining neuronal function and synaptic transmission, suggesting an impact on neurotransmitter release and synaptic plasticity. researchgate.net Additionally, pathways involved in translation, protein synthesis, and mTORC1 signaling have been found to be enriched by AEA, indicating broader cellular regulatory effects. researchgate.net The ability of AEA to modulate the signaling of neuropeptides and hormones further underscores the intricate network of interactions through which it exerts its effects on brain and behavioral functions. nih.govfrontiersin.org

Table 3: Key Receptors and Pathways Involved in Anandamide's Interplay

| Receptor/Pathway Type | Specific Receptors/Components | Interplay/Contribution to AEA's Effects |

| G Protein-Coupled Receptors (GPCRs) | CB1, CB2, GPR55 wikipedia.orgguidetopharmacology.orgnih.govnih.govnih.govfrontiersin.org | Primary targets for classical cannabinoid effects, influencing cAMP, MAPK, PI3K, and COX2 pathways. nih.govnih.govresearchgate.net |

| Ion Channels | TRPV1 guidetopharmacology.orgnih.govscholaris.cawikidoc.orgnih.gov | Modulates pain perception and inflammation, often in conjunction with cannabinoid receptors. scholaris.canih.govresearchgate.net |

| Nuclear Receptors | PPARα, PPARγ, NR4A1, NR4A2 nih.govnih.govnih.govfrontiersin.orgresearchgate.netphysoc.orgnih.govfrontiersin.org | Influences gene expression, leading to anti-inflammatory effects and epigenetic modulation. nih.govresearchgate.netphysoc.orgnih.gov |

| Other Signaling | Ion homeostasis, translation, protein synthesis, mTORC1 signaling, muscarinic and glutamate (B1630785) receptors, neuropeptides, hormones. nih.govfrontiersin.orgresearchgate.net | Contributes to neuronal function, synaptic transmission, and broader cellular regulatory processes. nih.govfrontiersin.orgresearchgate.net |

Structure Activity Relationship Sar of Anandamide Aea and Its Analogues

Structural Determinants for TRPV1 Receptor Activation

Anandamide (B1667382) is an endogenous activator of the transient receptor potential vanilloid 1 (TRPV1) channel, also known as the vanilloid receptor type-1 fishersci.bewikipedia.orgiiab.me. The structural requirements for interaction with TRPV1 receptors differ from those for cannabinoid receptors iiab.me.

For instance, methanandamide, while a potent CB1 agonist, is considerably less potent than anandamide as a TRPV1 receptor agonist iiab.me. This highlights the distinct binding pockets and activation mechanisms of these two receptor types.

Arvanil, a synthetic hybrid molecule combining features of anandamide and capsaicin (B1668287), is a potent TRPV1 agonist with a Ki of 170 nM, making it more potent than capsaicin itself iiab.mesdsc.edu. Arvanil also exhibits CB1 receptor agonist activity and inhibits anandamide transport iiab.mesdsc.edu. N-arachidonoyl dopamine (B1211576) (NADA) is another endocannabinoid that acts as a potent agonist for both CB1 and TRPV1 receptors sdsc.edu. Interestingly, an anandamide analogue with a lengthened arachidonyl chain (22:4 AEA) by two carbon atoms showed similar affinity for the TRPV1 receptor as anandamide iiab.me.

| Compound | TRPV1 Activity | Reference |

| Anandamide (AEA) | Agonist | fishersci.bewikipedia.orgiiab.me |

| (R)-(+)-Methanandamide | Less potent agonist than AEA | iiab.me |

| Arvanil | Potent agonist (Ki = 170 nM) | iiab.mesdsc.edu |

| N-Arachidonoyl dopamine (NADA) | Potent agonist (EC50 ≈ 50 nM) | sdsc.edu |

| Capsaicin | Agonist (Ki = 1.98 µM) | iiab.me |

Structural Determinants for Anandamide Transport

The cellular uptake of anandamide is a critical step in its deactivation, occurring via a carrier-mediated transport mechanism, although the specific transporter protein has not yet been molecularly characterized wikipedia.org. Once inside the cell, anandamide is rapidly degraded by the enzyme fatty acid amide hydrolase (FAAH) wikipedia.org.

Structure-activity relationship studies for anandamide transport indicate that substrate recognition requires the presence of at least one cis double bond located in the middle of the fatty acid carbon chain. This suggests a preference for ligands that can adopt a bent, U-shaped (hairpin) conformation, which is crucial for translocation across the membrane wikipedia.org. Compounds with varying chain lengths and degrees of saturation, such as N-palmitoylethanolamine (PEA, C16:0), N-oleoylethanolamine (OEA, C18:1Δ9), and N-eicosaenoylethanolamine (C20:1Δ11), have been examined to understand these requirements wikipedia.org.

Intracellular fatty acid binding proteins (FABPs), specifically FABP5, act as carriers that deliver anandamide and other N-acylethanolamines to FAAH for hydrolysis nih.gov. The efficacy of FABP inhibitors in producing antinociceptive effects has been shown to correlate with their affinity for FABP5, suggesting a role for FABPs in regulating endocannabinoid levels.

N-(4-hydroxyphenyl)-arachidonoylamide (AM404), an anandamide analogue, is a well-known inhibitor of anandamide transport, with IC50 values in the low micromolar range wikipedia.org. The presence of an aromatic group in the ethanolamine (B43304) head of AM404 is believed to facilitate strong interaction with the putative anandamide membrane transporter (AMT) through aromatic stacking, while simultaneously abolishing its interaction with TRPV1 receptors and FAAH, thus promoting selectivity towards AMT inhibition wikipedia.org. However, it is important to note that modifications to functional groups can impact the solubility of compounds, potentially complicating SAR studies for transport wikipedia.org.

Impact of Fatty Acyl Chain Length and Saturation

The length and saturation of the fatty acyl chain are critical determinants of anandamide's biological activity, particularly for cannabinoid receptor binding and transport.

For CB1 receptor affinity, the optimal fatty acyl chain length is typically 20 or 22 carbons. These chains should possess at least three homoallylic double bonds, with saturation in the last five carbons chem960.com. Significant alterations to this structure, such as complete saturation of the fatty acyl chain or the introduction of triple bonds instead of double bonds, lead to a complete loss of receptor affinity nih.gov. For example, replacing the arachidonyl tail with oleyl (monounsaturated C18) or linoleyl (polyunsaturated C18) tails results in analogues with low affinities for both CB1 and CB2 receptors vipsen.vn.

In the context of anandamide transport, the presence of at least one cis double bond in the middle of the fatty acid carbon chain is essential. This specific unsaturation allows the hydrophobic tail of the ligand to adopt a bent, U-shaped (hairpin) conformation, which is a key structural requirement for its recognition and translocation by the putative anandamide membrane transporter wikipedia.org. This highlights the transporter's ability to differentiate between structurally similar molecules based on their conformational preferences wikipedia.org.

Influence of Ethanolamido Head Group Modifications

Modifications to the ethanolamido head group of anandamide have profound effects on its affinity for cannabinoid receptors, its metabolic stability, and its interaction with other targets like TRPV1 and transport mechanisms.

The introduction of a methyl group at the 1'- or 2'-positions of the ethanolamido moiety can enhance the biochemical stability of the analogue and, in some instances, increase its receptor affinity vipsen.vn. A prime example is methanandamide, which has a methyl group at the 2'-position and exhibits increased metabolic stability compared to anandamide, making it a more stable CB1 receptor agonist nih.govidrblab.net. Similarly, substituting the ethanolamido headgroup with a butylamido group can also lead to improved biochemical stability vipsen.vn.

Conversely, certain modifications can be detrimental to receptor binding. For instance, head groups such as oxazolyl and methyloxazolyl result in analogues with low affinity for cannabinoid receptors vipsen.vn. The replacement of the amide carbonyl oxygen with a sulfur atom causes a significant reduction in CB1 receptor affinity wikipedia.org.

The hydroxyl group within the ethanolamido head group, while present in anandamide, is not strictly essential for CB1 receptor interaction. The receptor can accommodate both hydrophobic and hydrophilic head groups within its binding site, which appears to be relatively small, tolerating only minor variations in head group bulk chem960.comwikipedia.org. However, substituting the hydroxyl group with electronegative substituents like fluorine or chlorine can significantly increase CB1 receptor affinity, although it does not affect the analogue's biochemical stability vipsen.vn. The 2'-chloro analogue of anandamide has been noted for its exceptionally high affinity for CB1 vipsen.vn.

Reversing the positions of the carbonyl and NH groups in the amide linkage, leading to "retro-anandamides," can result in analogues with considerably higher metabolic stability vipsen.vnnih.gov. This suggests that the orientation of the amide bond plays a role in enzymatic degradation.

Preclinical Research Methodologies and Models in Anandamide Aea Studies

In Vitro Cellular Models

In vitro cellular models are fundamental tools in preclinical research, allowing for the study of a compound's effects at a cellular and molecular level in a controlled environment. iaea.org These models enable researchers to investigate mechanisms of action, receptor binding, and cellular responses without the complexities of a whole organism.

Immune cell cultures, including macrophages and T-lymphocytes, are vital for studying the immunomodulatory properties of compounds. The cannabinoid receptor CB2 is predominantly found in peripheral tissues and immune system cells. wikipedia.org Anandamide (B1667382) (AEA) has been shown to influence T cell activation and cytokine production in human and murine settings, with studies indicating that AEA can decrease the production of IL-17A in activated human T cells. frontiersin.org Furthermore, AEA has been observed to reduce T cell cluster formation and increase the percentage of live T cells, suggesting reduced T cell activation. frontiersin.org Research also indicates that cannabinoids can dramatically affect the cytokine profile of B cells and reduce the number of IgM+/IgG+ cells. frontiersin.org Despite the broad application of immune cell cultures in endocannabinoid research, specific findings on the effects of N,N,N-Trimethyl-N'-cholesteryl amidoethyl ammonium (B1175870) (Tmc-aea, PubChem CID 132602) on immune cell cultures like macrophages or T-lymphocytes are not prominently documented in the available literature.

Endothelial cells (ECs) and vascular smooth muscle cells (VSMCs) are crucial components of blood vessels, and their interactions are fundamental for vascular homeostasis. nih.govnih.gov Aberrant EC-VSMC interactions can contribute to conditions like atherogenesis. nih.gov Anandamide (AEA) has been identified to exert anti-inflammatory effects in vascular smooth muscle cells (VSMCs). frontiersin.org While these cell lines are used to explore vascular effects of various compounds, specific preclinical research utilizing endothelial and smooth muscle cell lines to study N,N,N-Trimethyl-N'-cholesteryl amidoethyl ammonium (this compound, PubChem CID 132602) is not widely reported.

In Vivo Animal Models

In vivo animal models are indispensable for assessing the systemic effects, pharmacokinetics, and efficacy of compounds in a living organism, providing insights that cannot be fully replicated by in vitro studies. angelinipharma.comiaea.org These models are essential for understanding drug behavior in a complex biological system.

Rodent models, including mice and rats, are widely employed in preclinical research for studying a broad range of diseases and evaluating novel therapies. criver.comdovepress.com In endocannabinoid research, rodent models are used to investigate the systemic effects of compounds, their impact on various physiological processes, and their potential therapeutic applications. For instance, anandamide (AEA) has been studied in zebrafish xenograft models to evaluate its effects on colorectal cancer, showing reduced tumor size, angiogenesis, and micrometastasis formation. researchgate.netdntb.gov.ua While rodent models are standard for assessing the in vivo effects of endocannabinoids and their analogs, specific detailed findings from studies utilizing rodent models to investigate N,N,N-Trimethyl-N'-cholesteryl amidoethyl ammonium (this compound, PubChem CID 132602) are not widely documented in the available scientific literature.

The request to generate an article focusing solely on the chemical compound "this compound" within the specified outline for "" presents a fundamental challenge.

Upon thorough investigation, "this compound" has been identified as a synonym for N,N,N-Trimethyl-N'-cholesteryl amidoethyl ammonium iodide , with a PubChem CID of 132602 nih.gov. This compound is a cholesterol derivative and is distinct from Anandamide (AEA).

The provided outline, however, is explicitly structured around methodologies used in "Anandamide (AEA) Studies." Despite extensive searches, there is no direct scientific literature or research findings available that link N,N,N-Trimethyl-N'-cholesteryl amidoethyl ammonium iodide (this compound) to Anandamide (AEA) research or its specific preclinical methodologies such as Quantitative PCR, Western Blotting, Mass Spectrometry for lipid quantification in AEA studies, Live Cell Imaging, RNA Sequencing, Chromatin Immunoprecipitation (ChIP), or Nuclear Magnetic Resonance (NMR) Structural Footprinting within this context.

Therefore, generating an article that solely focuses on this compound while strictly adhering to the outline for Anandamide (AEA) studies is not scientifically feasible. Such an article would require introducing unsubstantiated connections or fabricating research findings, which goes against the instructions for accuracy and adherence to the provided scope.

Future Directions and Open Questions in Anandamide Aea Research

Elucidation of Redundant Biosynthetic Pathways

The biosynthesis of anandamide (B1667382) is a complex process characterized by apparent redundancy, involving multiple enzymatic pathways that convert membrane phospholipid precursors into AEA. frontiersin.org The primary precursor for AEA synthesis is N-arachidonoyl phosphatidylethanolamine (B1630911) (NAPE). wikipedia.org Several enzymes have been implicated in AEA formation from NAPE, including N-acetylphosphatidylethanolamine-hydrolysing phospholipase D (NAPE-PLD), phospholipase A2 (PLA2G4E, also known as cPLA2ε), and phospholipase C. wikipedia.orgfrontiersin.orgmdpi.comcas.cz

A key open question involves further characterizing the roles of specific enzymes like Abh4 and GDE1 through genetic and pharmacological approaches. nih.gov Understanding the interplay and potential compensatory mechanisms among these redundant pathways is crucial for developing targeted interventions that modulate AEA levels effectively. frontiersin.org

Comprehensive Characterization of Transporter Mechanisms

The cellular uptake and efflux of anandamide are critical for regulating its extracellular concentrations and, consequently, its biological activity. While a rapid cellular removal mechanism involving transport across plasma membranes and subsequent intracellular degradation by fatty acid amide hydrolase (FAAH) is well-established, the precise nature of AEA transport remains a subject of ongoing debate. researchgate.netopenaccessjournals.compnas.org

Historically, AEA uptake has been described as occurring via facilitated diffusion, but a specific protein transporter has yet to be cloned or definitively identified. researchgate.netopenaccessjournals.com Some studies propose that AEA, an uncharged hydrophobic molecule, may passively diffuse through the plasma membrane. researchgate.net Complicating factors in transport studies include the influence of incubation time, non-specific binding of AEA to plastic culture dishes, and the intrinsic coupling of uptake to intracellular hydrolysis by FAAH. researchgate.netunibe.ch

Future research aims to comprehensively characterize the in vivo activity of distinct AEA intracellular transporters (AITs) and AEA efflux transporters (AETs). frontiersin.org Identifying and characterizing these transporters could offer new regulatory points within the complex AEA-dependent signaling network, representing novel targets for AEA-based drugs. frontiersin.org The development of new compounds that specifically inhibit AEA transport, independent of FAAH inhibition, is also a significant area of focus. researchgate.netpnas.orgunibe.ch

Discovery of Novel Molecular Targets and Their Signaling Pathways

Beyond the classical cannabinoid receptors CB1 and CB2, anandamide interacts with a broader range of molecular targets, expanding its physiological and pharmacological landscape. mdpi.comtandfonline.com These include:

Transient Receptor Potential Vanilloid-1 (TRPV1) Channels: AEA is an endogenous activator of TRPV1, a cation channel involved in pain transduction and regulation of body temperature. guidetopharmacology.orgcas.cztandfonline.comnih.govmdpi.com The efficacy of AEA at TRPV1 can be modulated by receptor expression levels, phosphorylation, and the "entourage effect" of other endogenous lipids. cas.cznih.gov

G-protein Coupled Receptors (GPRs): AEA has been shown to interact with orphan GPR55 and GPR119. frontiersin.orgnih.gov GPR55, in particular, is considered a pharmacological target for AEA, with its activation increasing intracellular calcium and exerting effects through various signaling pathways. nih.gov

Peroxisome Proliferator-Activated Receptors (PPARs): AEA activates PPARs, specifically PPARα and PPARγ, influencing processes like lipid metabolism, energy balance, and inflammation. frontiersin.orgmdpi.com

Furthermore, AEA has been identified as a natural repressor of gene transcription through epigenetic mechanisms, including increased DNA methylation and reduced histone acetylation and microRNA activity. frontiersin.org This epigenetic modulation suggests a promising potential for AEA as a natural anti-cancer agent, warranting urgent investigation. frontiersin.org Future studies are crucial to delineate the intricate molecular mechanisms underlying AEA's interactions with these diverse targets and their downstream signaling pathways, including the interplay between beneficial effects and the potential increase in pro-apoptotic molecules like ceramides. tandfonline.comnih.gov

Role of AEA in Specific Physiological and Pathophysiological Processes

AEA is implicated in a vast array of physiological functions and pathophysiological conditions, highlighting its broad impact on human health. tandfonline.comprobiologists.commdpi.com Key areas of ongoing and future research include:

Neuroprotection and Neurological Disorders: AEA exhibits neuroprotective effects and is involved in memory enhancement. researchgate.net Its signaling is relevant in neurodegenerative diseases like Alzheimer's disease, where FAAH-1 activity and expression are often upregulated. frontiersin.orgmdpi.com Modulating AEA levels through FAAH inhibitors shows promise in reversing cognitive deficits and reducing neuroinflammation. mdpi.com

Pain and Nociception: AEA plays a role in pain reduction, with its effects mediated through CB1 and TRPV1 receptors. cas.cztandfonline.com

Mood and Behavior: AEA has anxiolytic and antidepressant effects and modulates the brain's reward circuitry, influencing drug abuse and addiction. cas.cznih.govmdpi.com Enhancing AEA signaling by inhibiting its breakdown promotes prosocial behaviors. mdpi.com

Metabolism and Energy Balance: AEA influences appetite, body weight regulation, and inflammatory states, with implications in obesity and non-alcoholic fatty liver disease (NAFLD). mdpi.commdpi.commdpi.com

Reproduction: AEA content and the enzymes involved in its metabolism (NAPE-PLD, FAAH-1, FAAH-2) undergo distinct changes in various human reproductive disorders. frontiersin.org

Cancer: The potential of AEA as a natural anti-cancer agent, particularly through its epigenetic modulatory effects, is a promising area for urgent investigation. frontiersin.org